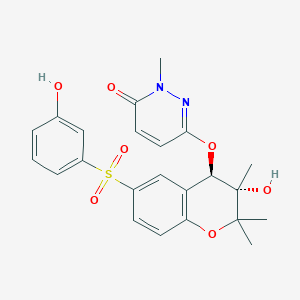

UK-157147

Description

The exact mass of the compound Unii-4mlv6V88TG is 472.13042228 g/mol and the complexity rating of the compound is 941. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-[[(3S,4R)-3-hydroxy-6-(3-hydroxyphenyl)sulfonyl-2,2,3-trimethyl-4H-chromen-4-yl]oxy]-2-methylpyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O7S/c1-22(2)23(3,28)21(31-19-10-11-20(27)25(4)24-19)17-13-16(8-9-18(17)32-22)33(29,30)15-7-5-6-14(26)12-15/h5-13,21,26,28H,1-4H3/t21-,23+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZBVDKKWDXRGH-GGAORHGYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)S(=O)(=O)C3=CC=CC(=C3)O)OC4=NN(C(=O)C=C4)C)(C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@@H](C2=C(C=CC(=C2)S(=O)(=O)C3=CC=CC(=C3)O)OC1(C)C)OC4=NN(C(=O)C=C4)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162704-20-3 | |

| Record name | UK-157147 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162704203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UK-157147 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MLV6V88TG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Sunitinib: A Multi-Targeted Approach to Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Sunitinib is an oral, small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has become a cornerstone in the treatment of several advanced cancers.[1] Its mechanism of action is centered on the inhibition of multiple RTKs implicated in tumor growth, pathologic angiogenesis, and metastatic progression.[1] This guide provides a detailed examination of Sunitinib's mechanism of action, supported by quantitative data, experimental protocols, and visual representations of the signaling pathways it modulates.

Primary Mechanism of Action: Multi-Targeted Kinase Inhibition

Sunitinib's efficacy stems from its ability to simultaneously inhibit several key receptor tyrosine kinases. This multi-targeted approach disrupts redundant signaling pathways that cancer cells often exploit for survival and proliferation. The primary targets of Sunitinib include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the Stem Cell Factor Receptor (c-KIT).[2]

Inhibition of Angiogenesis through VEGFR Blockade

A crucial aspect of Sunitinib's anti-tumor activity is its potent inhibition of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Sunitinib targets all three VEGFRs (VEGFR1, VEGFR2, and VEGFR3), with a particularly high affinity for VEGFR2, the primary mediator of the angiogenic signal.[3] By blocking the binding of VEGF to its receptors on endothelial cells, Sunitinib effectively halts the downstream signaling cascade that leads to endothelial cell proliferation, migration, and tube formation. This results in a reduction of tumor vascularization, leading to nutrient deprivation and the induction of apoptosis within the tumor.[1]

Direct Anti-Tumor Effects via PDGFR and c-KIT Inhibition

In addition to its anti-angiogenic properties, Sunitinib exerts direct anti-tumor effects by targeting PDGFRs (PDGFRα and PDGFRβ) and c-KIT. These receptors are often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation.

-

PDGFRs: These receptors are involved in cell growth, proliferation, and differentiation. Their inhibition by Sunitinib directly impedes tumor cell growth.[3]

-

c-KIT: This receptor tyrosine kinase is a key driver in the majority of Gastrointestinal Stromal Tumors (GISTs).[1] Sunitinib's ability to inhibit mutated, constitutively active c-KIT makes it a vital second-line therapy for patients with imatinib-resistant GIST.[1]

Quantitative Analysis of Kinase Inhibition

The inhibitory potency of Sunitinib against its target kinases is a critical determinant of its therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the kinase activity.

| Target Kinase | IC50 (nM) | Reference |

| PDGFRβ | 2 | [3] |

| VEGFR2 (Flk-1) | 80 | [3] |

| c-KIT | Varies by mutation | [3] |

| FLT3 | 30-250 (depending on mutation status) | [3] |

Clinical Efficacy: A Summary of Key Phase III Trials

The clinical utility of Sunitinib has been robustly demonstrated in several pivotal Phase III clinical trials across different cancer types.

Metastatic Renal Cell Carcinoma (mRCC)

In a landmark study, Sunitinib was compared to interferon-alfa (IFN-α) as a first-line treatment for mRCC.

| Endpoint | Sunitinib | Interferon-α | Hazard Ratio (HR) | p-value | Reference |

| Median Progression-Free Survival (PFS) | 11 months | 5 months | 0.42 | <0.001 | |

| Median Overall Survival (OS) | 26.4 months | 21.8 months | 0.821 | 0.051 | |

| Objective Response Rate (ORR) | 39% | 8% | <0.001 |

Imatinib-Resistant Gastrointestinal Stromal Tumor (GIST)

Sunitinib has shown significant benefit in patients with GIST who have progressed on or are intolerant to imatinib.

| Endpoint | Sunitinib | Placebo | Hazard Ratio (HR) | p-value | Reference |

| Median Time to Tumor Progression (TTP) | 27.3 weeks | 6.4 weeks | Not Reported | <0.0001 | |

| Partial Response Rate | 6.8% | 0% | Not Reported | Not Reported |

Pancreatic Neuroendocrine Tumors (pNET)

A Phase III trial demonstrated the efficacy of Sunitinib in patients with advanced, well-differentiated pancreatic neuroendocrine tumors.

| Endpoint | Sunitinib | Placebo | Hazard Ratio (HR) | p-value | Reference |

| Median Progression-Free Survival (PFS) | 11.4 months | 5.5 months | 0.42 | <0.001 | [2] |

| Median Overall Survival (OS) | 38.6 months | 29.1 months | 0.73 | 0.094 | [1] |

Signaling Pathways Modulated by Sunitinib

Sunitinib's inhibition of multiple RTKs leads to the downregulation of several critical downstream signaling pathways.

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the activity of Sunitinib.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

-

Recombinant human kinase (e.g., VEGFR2, PDGFRβ)

-

Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)

-

[γ-33P]ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

Sunitinib (or other test compounds) at various concentrations

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of Sunitinib in the kinase reaction buffer.

-

In a 96-well plate, add the kinase, the substrate, and the Sunitinib dilution.

-

Initiate the reaction by adding [γ-33P]ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-33P]ATP.

-

Dry the filter plate and add scintillation fluid.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition for each Sunitinib concentration and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., 786-O renal cell carcinoma cells)

-

Complete cell culture medium

-

Sunitinib at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well tissue culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of Sunitinib. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

Sunitinib's mechanism of action is a paradigm of multi-targeted cancer therapy. By potently inhibiting key receptor tyrosine kinases involved in both tumor angiogenesis and direct tumor cell proliferation, it provides a robust and multifaceted attack on cancer growth and progression. The quantitative data from in vitro and clinical studies unequivocally support its efficacy in approved indications. A thorough understanding of its molecular interactions and the signaling pathways it modulates is essential for the continued development of targeted cancer therapies and for optimizing its use in the clinical setting.

References

- 1. Sunitinib in pancreatic neuroendocrine tumors: updated progression-free survival and final overall survival from a phase III randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sunitinib in advanced pancreatic neuroendocrine tumors: latest evidence and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bezuclastinib + Sunitinib for GIST · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

Sunitinib's Role in the Inhibition of Angiogenesis: A Technical Guide

Abstract

Sunitinib is an oral, small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has become a cornerstone in the treatment of various malignancies, notably metastatic renal cell carcinoma (mRCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][2] Its efficacy is largely attributed to its potent anti-angiogenic properties, which stem from the simultaneous inhibition of multiple signaling pathways crucial for tumor neovascularization.[3][4] This technical guide provides an in-depth examination of the molecular mechanisms by which Sunitinib exerts its anti-angiogenic effects, focusing on its primary targets: the vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[5][6] We will detail the downstream signaling consequences of this inhibition, present quantitative data on its potency, describe key experimental protocols used to validate its activity, and discuss relevant clinical biomarkers.

Introduction to Angiogenesis in Cancer

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental process in tumor growth, invasion, and metastasis.[7][8] Tumors require a dedicated blood supply to grow beyond a few millimeters in size, and they achieve this by hijacking the normal angiogenic process. This is often driven by the secretion of pro-angiogenic factors, such as vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF), which stimulate endothelial cell proliferation and migration and recruit perivascular cells to stabilize the new vessels.[8][9] Given its critical role in cancer progression, the inhibition of angiogenesis has emerged as a major therapeutic strategy.[7]

Sunitinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Sunitinib (formerly SU11248) was developed as an oral, small-molecule inhibitor of multiple RTKs implicated in pathologic angiogenesis and tumor growth.[2][4] It was identified through screening of indolin-2-one analogs for its ability to potently and selectively inhibit key RTKs.[1] Sunitinib's chemical structure allows it to bind reversibly to the ATP-binding pocket of its target kinases, thereby inhibiting their catalytic activity and blocking downstream signal transduction.[5][6] Its targets include all VEGFRs (VEGFR-1, -2, -3) and PDGFRs (PDGFR-α, -β), as well as stem cell factor receptor (KIT), Fms-like tyrosine kinase-3 (FLT3), colony-stimulating factor-1 receptor (CSF-1R), and the RET proto-oncogene.[2][5]

Core Mechanism of Anti-Angiogenic Action

Sunitinib's potent anti-angiogenic effect is a direct result of its ability to simultaneously block two critical signaling axes required for blood vessel formation and maturation: the VEGFR and PDGFR pathways.[7][10]

Inhibition of VEGFR Signaling

The binding of VEGF-A to VEGFR-2 on the surface of endothelial cells is the primary stimulus for angiogenesis.[11][12] This activation triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/MEK/ERK pathways.[9][13][14] These pathways promote endothelial cell proliferation, migration, survival, and vascular permeability.[11][12][15]

Sunitinib directly inhibits the phosphorylation of VEGFRs.[1][10] By blocking the initial activation step, it effectively shuts down these downstream pro-angiogenic signals.[1][14][15] This leads to a decrease in endothelial cell proliferation and survival, and an inhibition of new vessel sprouting.[1][8]

Caption: VEGFR signaling inhibition by Sunitinib in endothelial cells.

Inhibition of PDGFR Signaling

While VEGFR signaling drives endothelial cell activity, the PDGFR pathway, particularly PDGFR-β expressed on pericytes, is crucial for the maturation and stabilization of newly formed vessels.[5][6] Pericytes are recruited to the nascent endothelial tubes where they provide structural support. The binding of PDGF-BB, secreted by endothelial cells, to PDGFR-β on pericytes promotes their recruitment, proliferation, and survival.[16]

Sunitinib's inhibition of PDGFR-β phosphorylation disrupts this vital interaction.[1][17] This leads to a loss of pericyte coverage on the tumor vasculature, resulting in vessel destabilization, regression, and increased leakiness.[16] This action complements its direct inhibition of endothelial cells, creating a comprehensive blockade of angiogenesis.[7]

Caption: PDGFR signaling inhibition by Sunitinib, leading to vessel destabilization.

Quantitative Analysis of Sunitinib's Potency

The anti-angiogenic activity of Sunitinib is substantiated by its potent inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against its key targets in both biochemical and cell-based assays.

Table 1: Biochemical Inhibitory Potency of Sunitinib

| Target Kinase | Inhibition Value (nM) | Assay Type | Reference |

|---|---|---|---|

| VEGFR-1, -2, -3 | 9 | Ki | [1] |

| PDGFR-α, -β | 8 | Ki | [1] |

| VEGFR-2 (Flk-1) | 80 | IC50 | [18][19][20] |

| PDGFR-β | 2 | IC50 | [18][19][20] |

| c-Kit | - | Potent Inhibition | [18] |

| FGFR-1 | 830 | Ki |[1] |

Table 2: Cellular Inhibitory Potency of Sunitinib

| Assay | Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| VEGF-dependent VEGFR-2 Phosphorylation | NIH-3T3 | 10 | [18] |

| PDGF-dependent PDGFR-β Phosphorylation | NIH-3T3 | 10 | [18] |

| VEGF-induced Proliferation | HUVEC | 40 | [18] |

| PDGF-induced Proliferation (PDGFRα) | NIH-3T3 | 69 | [18] |

| PDGF-induced Proliferation (PDGFRβ) | NIH-3T3 | 39 |[18] |

Experimental Evidence for Anti-Angiogenic Effects

The efficacy of Sunitinib as an angiogenesis inhibitor has been extensively validated through a variety of preclinical experimental models.

In Vitro Evidence

In cell culture systems, Sunitinib has been shown to directly inhibit the key functions of endothelial cells required for angiogenesis. Studies using Human Umbilical Vein Endothelial Cells (HUVECs) demonstrate that Sunitinib inhibits cell migration, proliferation, and the formation of tubule-like structures.[1][15] It also causes endothelial cell death.[1] In organotypic brain slice cultures, Sunitinib potently inhibited angiogenesis stimulated by glioblastoma cells at concentrations as low as 10 nM.[7]

This assay assesses the ability of an agent to inhibit the differentiation of endothelial cells into capillary-like structures on an extracellular matrix substrate like Matrigel.

-

Preparation: Thaw Basement Membrane Extract (BME), such as Matrigel, on ice. Pre-chill a 24-well or 96-well plate and pipette tips.[21]

-

Coating: Add 250 µL (for a 24-well plate) or 50-80 µL (for a 96-well plate) of liquid BME to each well.[22] Ensure the surface is evenly coated.

-

Solidification: Incubate the plate at 37°C with 5% CO₂ for at least 30 minutes to allow the BME to solidify into a gel.[21][22]

-

Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in assay medium. Seed 1 x 10⁵ cells per well (for a 24-well plate) onto the solidified BME.[22]

-

Treatment: Add Sunitinib at desired concentrations (e.g., 5 nM, 25 nM) or vehicle control to the appropriate wells.[22]

-

Incubation: Incubate the plate at 37°C with 5% CO₂. Tube formation typically occurs within 2-24 hours.[21][22]

-

Analysis: Capture images using an inverted microscope. Quantify angiogenesis by measuring parameters such as total tube length, number of branching points, and number of loops.[23]

Caption: A typical experimental workflow for the in vitro endothelial tube formation assay.

In Vivo Evidence

Preclinical animal models have consistently demonstrated Sunitinib's potent anti-angiogenic and antitumor activity.[1] In various xenograft models using human cancer cell lines, oral administration of Sunitinib (typically 20-80 mg/kg) resulted in significant tumor growth inhibition and even regression.[1][7] This antitumor effect is strongly correlated with a reduction in tumor vascularity. Immunohistochemical staining for endothelial markers like CD31, CD34, or von Willebrand factor has revealed a significant reduction in microvessel density (MVD) in Sunitinib-treated tumors compared to controls.[1][24][25] For example, in an intracerebral U87MG glioblastoma model, Sunitinib treatment caused a 74% reduction in MVD, which was associated with a 36% improvement in median survival.[7]

This protocol outlines a general procedure to assess the anti-angiogenic efficacy of Sunitinib in a subcutaneous tumor model.

-

Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 2 x 10⁵ cells) into the flank of immunocompromised mice (e.g., athymic nude mice).[16]

-

Tumor Establishment: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment and control (vehicle) groups.

-

Treatment Administration: Administer Sunitinib orally (e.g., 40-80 mg/kg daily) or vehicle according to a defined schedule (e.g., daily for 2-3 weeks).[1][7]

-

Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health.

-

Tumor Excision: At the end of the study, euthanize the animals and excise the tumors.

-

Immunohistochemistry (IHC): Fix tumors in formalin, embed in paraffin, and section. Perform IHC staining on tumor sections using an antibody against an endothelial marker (e.g., CD31).[1]

-

MVD Quantification: Capture images of stained sections and quantify the MVD by counting the number of vessels per high-power field or by measuring the stained area.

Caption: An experimental workflow for an in vivo xenograft angiogenesis study.

Clinical Biomarkers of Sunitinib's Anti-Angiogenic Activity

Treatment with Sunitinib induces dynamic changes in the plasma levels of several angiogenesis-related proteins, which have been investigated as potential pharmacodynamic or predictive biomarkers.[26] These changes are thought to represent a systemic, tumor-independent response to the therapy.[27]

Table 3: Modulation of Circulating Biomarkers by Sunitinib

| Biomarker | Change with Sunitinib Treatment | Potential Significance | Reference |

|---|---|---|---|

| VEGF-A | Significant Increase | Reflects target engagement and biologic activity.[26][27] | [26][27] |

| Placental Growth Factor (PlGF) | Significant Increase | Also reflects target engagement. | [26] |

| Soluble VEGFR-2 (sVEGFR-2) | Significant Decrease | May indicate receptor downregulation or shedding.[27] | [27] |

| Soluble VEGFR-3 (sVEGFR-3) | Significant Decrease | Lower baseline levels associated with longer PFS.[26] | [26] |

| VEGF-C | Significant Decrease | Lower baseline levels associated with longer PFS.[26] | [26] |

| SDF-1α | Significant Increase | A proangiogenic factor, may contribute to resistance.[27] |[27] |

In a phase II study of patients with bevacizumab-refractory mRCC, lower baseline levels of sVEGFR-3 and VEGF-C were associated with a better objective response rate and longer progression-free survival (PFS) on Sunitinib.[26] While these circulating factors are promising, no single biomarker has been definitively validated for predicting clinical benefit.

Conclusion

Sunitinib is a powerful inhibitor of angiogenesis, a critical process for tumor progression. Its mechanism of action is rooted in its ability to potently and simultaneously block the kinase activity of VEGFRs and PDGFRs. This dual inhibition disrupts endothelial cell signaling, leading to reduced proliferation and migration, and concurrently destabilizes the tumor vasculature by interfering with pericyte function. This multifaceted anti-angiogenic activity has been extensively documented in a wide range of preclinical models and is supported by the modulation of circulating biomarkers in patients. The in-depth understanding of Sunitinib's role in inhibiting angiogenesis continues to inform its clinical use and the development of next-generation anti-angiogenic therapies.

References

- 1. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. A preclinical review of sunitinib, a multitargeted receptor tyrosine kinase inhibitor with anti-angiogenic and antitumour activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Antiangiogenic cancer drug sunitinib exhibits unexpected proangiogenic effects on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Combining Multikinase Tyrosine Kinase Inhibitors Targeting the Vascular Endothelial Growth Factor and Cluster of Differentiation 47 Signaling Pathways Is Predicted to Increase the Efficacy of Antiangiogenic Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sunitinib induces apoptosis in pheochromocytoma tumor cells by inhibiting VEGFR2/Akt/mTOR/S6K1 pathways through modulation of Bcl-2 and BAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sunitinib induces PTEN expression and inhibits PDGFR signaling and migration of medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. selleckchem.com [selleckchem.com]

- 19. adooq.com [adooq.com]

- 20. selleckchem.com [selleckchem.com]

- 21. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Endothelial tube formation assay [bio-protocol.org]

- 23. researchgate.net [researchgate.net]

- 24. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Antitumor activity and biomarker analysis of sunitinib in patients with bevacizumab-refractory metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pnas.org [pnas.org]

The Pharmacodynamics of Sunitinib in Cancer Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that has become a cornerstone in the treatment of various malignancies, notably renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][2] Its efficacy stems from the simultaneous inhibition of multiple signaling pathways crucial for tumor growth, angiogenesis, and metastasis.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics of Sunitinib in preclinical cancer models, detailing its mechanism of action, effects on key signaling pathways, and quantitative data from in vitro and in vivo studies. Detailed experimental protocols for key assays are provided to facilitate the replication and extension of these findings.

Mechanism of Action

Sunitinib exerts its anti-cancer effects by targeting several receptor tyrosine kinases (RTKs).[1] These include receptors for platelet-derived growth factor (PDGF-Rs) and vascular endothelial growth factor receptors (VEGFRs), which are critical for tumor angiogenesis and cell proliferation.[2] By inhibiting these receptors, Sunitinib reduces tumor vascularization and induces cancer cell apoptosis, leading to tumor shrinkage.[2]

Key molecular targets of Sunitinib include:

-

Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, and VEGFR3): Inhibition of VEGFR signaling is a primary mechanism of Sunitinib's anti-angiogenic effect.[3][4]

-

Platelet-Derived Growth Factor Receptors (PDGFRA and PDGFRB): Targeting PDGFRs disrupts signaling pathways involved in tumor cell proliferation and survival.[3]

-

Stem Cell Factor Receptor (c-KIT): Sunitinib's inhibition of c-KIT is particularly relevant in GIST, where mutations in this receptor are a major driver of tumorigenesis.[1][2][3]

-

Fms-like Tyrosine Kinase-3 (FLT3): Inhibition of FLT3 is significant in certain hematological malignancies, such as acute myeloid leukemia (AML).[3]

-

Colony-Stimulating Factor 1 Receptor (CSF-1R): [1]

-

Glial Cell Line-Derived Neurotrophic Factor Receptor (RET): [1][3]

The concurrent inhibition of these RTKs leads to the blockade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are pivotal for cell growth and survival.[5]

Key Signaling Pathways Targeted by Sunitinib

VEGFR Signaling Pathway

Sunitinib potently inhibits VEGFRs, disrupting the process of angiogenesis, which is essential for tumor growth and metastasis.[3] By blocking the binding of VEGF to its receptors on endothelial cells, Sunitinib prevents the formation of new blood vessels that supply tumors with nutrients and oxygen.[3]

PDGFR Signaling Pathway

Sunitinib's inhibition of PDGFRα and PDGFRβ disrupts signaling cascades that promote tumor cell proliferation and survival.[3] This is particularly relevant in cancers where these receptors are overexpressed.[3]

c-KIT Signaling Pathway

In GIST, activating mutations in the c-KIT receptor lead to uncontrolled cell proliferation.[6] Sunitinib effectively inhibits this mutated receptor, providing a crucial therapeutic option for patients with imatinib-resistant GIST.[2][6]

Quantitative Pharmacodynamic Data

In Vitro Kinase Inhibition

The inhibitory activity of Sunitinib against various kinases has been quantified in biochemical assays.

| Kinase Target | IC50 (nM) | Reference |

| PDGFRβ | 2 | [7] |

| VEGFR2 (Flk-1) | 80 | [7] |

| FLT3 (wild-type) | 250 | [7][8] |

| FLT3-ITD | 50 | [7][8] |

| FLT3-Asp835 | 30 | [7][8] |

In Vitro Cell Proliferation Inhibition

Sunitinib's effect on the proliferation of various cancer cell lines has been determined using assays such as MTT and WST.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| MV4;11 | Acute Myeloid Leukemia | 0.008 | Proliferation Assay | [7][8] |

| OC1-AML5 | Acute Myeloid Leukemia | 0.014 | Proliferation Assay | [7][8] |

| 786-O (parental) | Renal Cell Carcinoma | 4.6 | WST Assay | [9] |

| ACHN | Renal Cell Carcinoma | 1.9 | WST Assay | [9] |

| Caki-1 | Renal Cell Carcinoma | 2.8 | WST Assay | [9] |

| 786-O (Sunitinib-resistant) | Renal Cell Carcinoma | 22.6 | WST Assay | [9] |

| A549 (24h) | Non-small Cell Lung Cancer | 7.34 ± 0.76 | MTT Assay | [10] |

| A549 (48h) | Non-small Cell Lung Cancer | 5.54 ± 0.62 | MTT Assay | [10] |

| A549 (72h) | Non-small Cell Lung Cancer | 3.68 ± 0.53 | MTT Assay | [10] |

In Vivo Tumor Growth Inhibition

Preclinical studies using xenograft models have demonstrated Sunitinib's ability to inhibit tumor growth in vivo.

| Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Neuroblastoma (SK-N-BE(2)) | 20, 30, or 40 mg/kg daily by gavage for 14 days | Dose-dependent inhibition of tumor growth | [11] |

| Glioblastoma (U87MG) | 80 mg/kg daily (5 days on, 2 days off) | 36% improvement in median survival | [8] |

| Neuroblastoma | 20 mg/kg (low-dose) | Synergistic cytotoxicity with rapamycin | [11] |

| Renal Cell Carcinoma (ACHN and A-498) | Not specified | Significant inhibition of tumor growth | |

| Neuroendocrine-like Tumor (COA109) | 40 mg/kg per os | Significantly delayed tumor growth |

Experimental Protocols

A standardized workflow is crucial for assessing the pharmacodynamics of anti-cancer agents like Sunitinib.

References

- 1. Endothelial tube formation assay [bio-protocol.org]

- 2. Circulating protein biomarkers of pharmacodynamic activity of sunitinib in patients with metastatic renal cell carcinoma: modulation of VEGF and VEGF-related proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Circulating protein biomarkers of pharmacodynamic activity of sunitinib in patients with metastatic renal cell carcinoma: modulation of VEGF and VEGF-related proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sunitix.net [sunitix.net]

- 5. Pharmacokinetic/pharmacodynamic modeling of biomarker response to sunitinib in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Metabolomic Analysis to Elucidate Mechanisms of Sunitinib Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Sunitinib: A Technical Guide for Cell Signaling Research

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, as a tool for basic research in cell signaling. It covers its mechanism of action, effects on key cellular processes, and detailed experimental protocols.

Introduction

Sunitinib (formerly SU11248) is a small-molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs).[1] It is a potent, ATP-competitive inhibitor of several RTKs implicated in tumor growth, angiogenesis, and metastatic progression.[1][2] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), as well as c-KIT, FMS-like tyrosine kinase-3 (FLT3), RET, and colony-stimulating factor 1 receptor (CSF-1R).[1][2] This broad spectrum of activity makes Sunitinib a valuable tool for investigating various signaling pathways in cancer and other diseases.

Mechanism of Action and Targeted Signaling Pathways

Sunitinib exerts its effects by competing with ATP for the binding pocket of the kinase domain of its target receptors. This inhibition blocks the autophosphorylation of the receptors, thereby preventing the activation of downstream signaling cascades.[3][4] The primary signaling pathways disrupted by Sunitinib include the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[3]

Key Targets and Downstream Effects:

-

VEGFRs (VEGFR1, VEGFR2, VEGFR3): Inhibition of VEGFRs is central to Sunitinib's anti-angiogenic effects. By blocking VEGF signaling, Sunitinib inhibits the proliferation, migration, and tube formation of endothelial cells, leading to a reduction in tumor vascularity.[2]

-

PDGFRs (PDGFRα, PDGFRβ): PDGFRs are involved in cell growth, proliferation, and angiogenesis. Sunitinib's inhibition of PDGFRs, particularly PDGFRβ on pericytes, contributes to the destabilization of tumor vasculature.[2][5]

-

c-KIT: This receptor is a key driver in gastrointestinal stromal tumors (GISTs). Sunitinib's inhibition of c-KIT blocks downstream signaling that promotes tumor cell proliferation and survival.[2]

-

FLT3 and RET: These receptors are implicated in various hematological malignancies and thyroid cancer, respectively. Sunitinib's activity against these targets expands its utility in studying different cancer types.[2]

Below is a diagram illustrating the primary mechanism of action of Sunitinib on the VEGFR and PDGFR signaling pathways.

Quantitative Data

The inhibitory activity of Sunitinib against various kinases has been quantified through biochemical and cell-based assays.

| Target Kinase | Assay Type | IC50 / Ki | Reference |

| PDGFRβ | Cell-free | 2 nM (IC50) | [6][7] |

| PDGFRβ | Cell-free | 8 nM (Ki) | [6][8] |

| PDGFRβ (PDGF-dependent phosphorylation) | NIH-3T3 cells | 10 nM (IC50) | [6][8] |

| PDGFRα (PDGF-dependent proliferation) | NIH-3T3 cells | 69 nM (IC50) | [6] |

| VEGFR2 (Flk-1) | Cell-free | 80 nM (IC50) | [6][7] |

| VEGFR2 (Flk-1) | Cell-free | 9 nM (Ki) | [6][8] |

| VEGFR2 (VEGF-dependent phosphorylation) | NIH-3T3 cells | 10 nM (IC50) | [6][8] |

| c-Kit | Cell-free | Potent inhibitor | [6] |

| FLT3 (wild-type phosphorylation) | Cell-based | 250 nM (IC50) | [6] |

| FLT3-ITD (phosphorylation) | Cell-based | 50 nM (IC50) | [6] |

| FLT3-Asp835 (phosphorylation) | Cell-based | 30 nM (IC50) | [6] |

| Cell Line | Assay Type | Effect | IC50 / Concentration | Reference |

| HUVECs | VEGF-induced proliferation | Inhibition | 40 nM (IC50) | [6] |

| MV4;11 | Proliferation | Inhibition | 8 nM (IC50) | [6] |

| OC1-AML5 | Proliferation | Inhibition | 14 nM (IC50) | [6] |

| Human RCC cells (786-O, ACHN) | Apoptosis & Proliferation Inhibition | Induction | Effective at various doses | [9] |

| Medulloblastoma cells (VC312, Daoy) | Apoptosis & Proliferation Inhibition | Induction | - | [10] |

| Prostate cancer cells (DU145, PC3) | Inhibition of receptor phosphorylation | Inhibition | 40, 100, 250 nM | [11] |

| Esophageal cancer cells (ECA109) | Cytotoxicity | Dose-dependent | 0-25 µM | [12] |

Key Cellular Processes Modulated by Sunitinib

Apoptosis

Sunitinib has been shown to induce apoptosis in various cancer cell lines.[9][10] One of the key mechanisms is through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[9][13] STAT3 is a point of convergence for numerous tyrosine kinases, and its constitutive activation is common in many cancers.[9] Sunitinib treatment leads to a reduction in phosphorylated STAT3, which in turn downregulates the expression of anti-apoptotic and pro-proliferative genes such as Survivin, Cyclin D1, Cyclin E, Bcl-xL, and Bcl-2.[9][13] The induction of apoptosis is often confirmed by observing the cleavage of Poly (ADP-ribose) Polymerase (PARP) and activation of caspases.[10][14]

Autophagy

Sunitinib's effect on autophagy is complex and can be dose-dependent.[15] In some contexts, Sunitinib induces autophagy, a cellular process of self-digestion, which can either promote cell survival or lead to cell death. The induction of autophagy by Sunitinib is often linked to the inhibition of the Akt/mTOR signaling pathway.[16][17] mTOR, a central regulator of cell growth and metabolism, negatively regulates autophagy.[15] By inhibiting upstream RTKs, Sunitinib can lead to decreased phosphorylation of Akt and mTOR, thereby relieving the inhibition on the autophagy-initiating ULK1 complex.[15][17][18] However, at tolerated, sub-cytotoxic doses, Sunitinib can paradoxically increase mTOR activity and inhibit autophagy, contributing to drug resistance.[15]

Tumor Microenvironment

Sunitinib significantly modulates the tumor microenvironment (TME). Its anti-angiogenic properties can lead to "vessel normalization," characterized by improved pericyte coverage on endothelial cells, which can alleviate tumor hypoxia.[19] A less hypoxic TME can be more responsive to other therapies.[19] Furthermore, Sunitinib has immunomodulatory effects. It can reduce the number of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) while increasing the infiltration and activation of cytotoxic CD8+ T cells in the tumor.[9][19] These changes can shift the TME from an immunosuppressive to an immune-supportive state.[20][21]

Experimental Protocols

In Vitro Biochemical Tyrosine Kinase Assay

This protocol is for determining the IC50 value of Sunitinib against a specific receptor tyrosine kinase, such as VEGFR2 or PDGFRβ.[6]

Materials:

-

96-well microtiter plates pre-coated with poly-Glu,Tyr (4:1) peptide substrate.

-

Recombinant GST-fusion protein of the kinase (e.g., GST-VEGFR2, GST-PDGFRβ).

-

Kinase dilution buffer (e.g., 100 mM HEPES, 50 mM NaCl, 40 µM NaVO4, 0.02% BSA).

-

Sunitinib stock solution (in DMSO) and serial dilutions.

-

ATP and MnCl2 solution.

-

EDTA solution to stop the reaction.

-

Primary antibody: Rabbit polyclonal anti-phosphotyrosine.

-

Secondary antibody: HRP-conjugated goat anti-rabbit.

-

Wash buffer (e.g., TBST).

-

HRP substrate (e.g., 2,2′-azino-di-[3-ethylbenzthiazoline sulfonate]).

-

Plate reader.

Procedure:

-

Plate Preparation: Use pre-coated 96-well plates. Block excess protein binding sites with 1-5% BSA in PBS.

-

Enzyme Addition: Add the purified GST-kinase fusion protein to the wells in kinase dilution buffer.

-

Inhibitor Addition: Add serial dilutions of Sunitinib to the wells. Include a DMSO vehicle control.

-

Kinase Reaction Initiation: Start the reaction by adding a solution of ATP and MnCl2.

-

Incubation: Incubate the plate for 5-15 minutes at room temperature.

-

Reaction Termination: Stop the reaction by adding EDTA.

-

Washing: Wash the plates three times with TBST.

-

Primary Antibody Incubation: Add the anti-phosphotyrosine antibody and incubate for 1 hour at 37°C.

-

Washing: Wash the plates three times with TBST.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.

-

Washing: Wash the plates three times with TBST.

-

Detection: Add the HRP substrate and measure the absorbance using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each Sunitinib concentration and determine the IC50 value.

Cell Viability Assay (MTS/CellTiter-Glo)

This protocol assesses the effect of Sunitinib on the proliferation and viability of cancer cells.[9][22]

Materials:

-

Cancer cell line of interest.

-

96-well cell culture plates.

-

Complete cell culture medium.

-

Sunitinib stock solution (in DMSO) and serial dilutions.

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution) or CellTiter-Glo Luminescent Cell Viability Assay kit.

-

Plate reader (absorbance or luminescence).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Drug Treatment: Replace the medium with fresh medium containing serial dilutions of Sunitinib. Include a DMSO vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add the MTS or CellTiter-Glo reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate for the time specified in the manufacturer's protocol (typically 1-4 hours for MTS, 10 minutes for CellTiter-Glo).

-

Measurement: Measure the absorbance at 490 nm (for MTS) or luminescence (for CellTiter-Glo) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol is used to analyze the phosphorylation status and expression levels of proteins in key signaling pathways after Sunitinib treatment.[11][23][24]

Materials:

-

Cancer cell line of interest.

-

Cell culture dishes.

-

Sunitinib solution.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-STAT3, anti-STAT3, anti-p-ERK, anti-ERK, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

ECL chemiluminescence substrate.

-

Imaging system.

Procedure:

-

Cell Treatment: Plate cells and treat with desired concentrations of Sunitinib for a specific duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix lysates with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane and separate them by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Sunitinib in a mouse model.[16][25]

Materials:

-

Immunocompromised mice (e.g., nude or SCID).

-

Cancer cell line of interest.

-

Sunitinib formulation for oral gavage.

-

Vehicle control.

-

Calipers for tumor measurement.

-

Anesthesia and surgical tools (if required for orthotopic models).

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment and control groups.

-

Drug Administration: Administer Sunitinib (e.g., 40 mg/kg) or vehicle control orally, once daily.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

-

Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.

-

Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumor volume limit, study duration).

-

Tissue Harvesting: At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., immunohistochemistry, western blot).

-

Data Analysis: Compare tumor growth rates between the treated and control groups.

Mechanisms of Resistance to Sunitinib

Despite its efficacy, resistance to Sunitinib often develops over time.[26] Understanding these mechanisms is crucial for developing strategies to overcome resistance.

-

Activation of Bypass Pathways: Tumor cells can activate alternative signaling pathways to circumvent the blockade of VEGFR and PDGFR. These can include pathways driven by c-MET, AXL, or the FGF receptor.[27][28]

-

Lysosomal Sequestration: Sunitinib can be sequestered within lysosomes, reducing its effective intracellular concentration and ability to reach its targets.[27][29]

-

Tumor Microenvironment Alterations: Changes in the TME, such as increased recruitment of pro-angiogenic bone marrow-derived cells, can contribute to resistance.[29]

-

Metabolic Reprogramming: Cancer cells may alter their metabolic pathways to adapt to the stress induced by Sunitinib.[26]

Conclusion

Sunitinib is a powerful and versatile tool for basic research in cell signaling. Its multi-targeted nature allows for the investigation of a wide range of signaling pathways involved in cancer and other diseases. By understanding its mechanism of action, effects on cellular processes, and the methodologies for its use in experimental settings, researchers can effectively leverage Sunitinib to dissect complex biological systems and identify novel therapeutic strategies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Sunitinib impedes brain tumor progression and reduces tumor-induced neurodegeneration in the microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Sunitinib inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sunitinib induces apoptosis and growth arrest of medulloblastoma tumor cells by inhibiting STAT3 and AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. selleckchem.com [selleckchem.com]

- 15. Frontiers | From Resistance to Sensitivity: Insights and Implications of Biphasic Modulation of Autophagy by Sunitinib [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. [Sunitinib induces autophagy via suppressing Akt/mTOR pathway in renal cell carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Beneficial effects of sunitinib on tumor microenvironment and immunotherapy targeting death receptor5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Modulating the tumor immune microenvironment with sunitinib malate supports the rationale for combined treatment with immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. Cell viability assay [bio-protocol.org]

- 23. researchgate.net [researchgate.net]

- 24. Sunitinib | COVID-19 Research | Cell Signaling Technology [cellsignal.com]

- 25. Elucidating mechanisms of sunitinib resistance in renal cancer: an integrated pathological-molecular analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Mechanisms of sunitinib resistance in renal cell carcinoma and associated opportunities for therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Molecular and Functional Analysis of Sunitinib-Resistance Induction in Human Renal Cell Carcinoma Cells [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

Early-stage research on Sunitinib's therapeutic potential

An In-depth Technical Guide to the Early-Stage Research on Sunitinib's Therapeutic Potential

Introduction

Sunitinib, marketed as Sutent®, is an oral, small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] Its development marked a significant advancement in targeted cancer therapy due to its dual action of inhibiting tumor growth directly and suppressing tumor-associated angiogenesis.[2] Sunitinib was first approved by the US FDA in 2006 for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1] This guide delves into the foundational early-stage research that elucidated its mechanism of action, and established its therapeutic potential through preclinical and initial clinical investigations.

Mechanism of Action

Sunitinib's therapeutic efficacy stems from its ability to concurrently inhibit multiple RTKs implicated in tumor growth, pathologic angiogenesis, and metastatic progression of cancer.[1][3]

Primary Molecular Targets: Sunitinib potently inhibits a range of tyrosine kinases, including:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): It targets VEGFR-1, VEGFR-2, and VEGFR-3, which are crucial for angiogenesis, the process of forming new blood vessels that tumors need to grow and spread.[3][4] Inhibition of VEGFR signaling curtails the tumor's blood supply.[3]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Sunitinib inhibits PDGFR-α and PDGFR-β, which are involved in cell growth, differentiation, and the survival of pericytes that stabilize new blood vessels.[3][5]

-

Stem Cell Factor Receptor (c-KIT): Inhibition of c-KIT is particularly relevant for GIST, where mutations in this receptor often drive tumor proliferation.[1][3]

-

FMS-like Tyrosine Kinase 3 (FLT3): This receptor is often mutated in acute myeloid leukemia (AML) and is crucial for the proliferation of hematopoietic stem cells.[3][6]

-

Colony-Stimulating Factor 1 Receptor (CSF-1R): Involved in the regulation of macrophages.[7]

-

RET (Rearranged during Transfection) Proto-Oncogene: A driver in certain types of thyroid and neuroendocrine tumors.[3][6]

By blocking these receptors, Sunitinib disrupts key downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[8] This multi-targeted approach results in a broad-spectrum antitumor activity.[3]

Caption: Sunitinib's mechanism of action via inhibition of multiple RTKs.

Preclinical In Vitro Studies

Early in vitro research was crucial for characterizing Sunitinib's inhibitory activity and cellular effects.

Data Presentation: In Vitro Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Sunitinib against various kinases and cell lines from early preclinical studies.

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| PDGFRβ | Kinase Assay | 2 | [9] |

| VEGFR2 (Flk-1) | Kinase Assay | 80 | [9] |

| c-Kit | Kinase Assay | - | [9] |

| FLT3 (Wild-Type) | Kinase Assay | 250 | [9] |

| FLT3 (ITD Mutation) | Kinase Assay | 50 | [9] |

| FLT3 (Asp835 Mutation) | Kinase Assay | 30 | [9] |

| MV4;11 (AML Cells) | Proliferation Assay | 8 | [9] |

| OC1-AML5 (AML Cells) | Proliferation Assay | 14 | [9] |

| HUVEC (Endothelial Cells) | Proliferation Assay | 40 | [9] |

| 786-O (RCC Cells) | Viability Assay | >10,000 | [10] |

| A498 (RCC Cells) | Viability Assay | >10,000 | [11] |

Note: The high IC50 values in RCC cell lines suggest Sunitinib's primary effect in this cancer is anti-angiogenic rather than directly cytotoxic to the tumor cells.

Experimental Protocol: Cell Viability (MTS/CellTiter-Glo) Assay

This protocol is a composite based on methods used in early-stage Sunitinib research to assess its effect on cell proliferation and viability.[11][12]

-

Cell Seeding:

-

Culture selected cancer cell lines (e.g., 786-O, A498) in appropriate media with 5% fetal bovine serum (FBS).

-

Seed 5,000 cells per well in 100 µL of media into 96-well plates.

-

Allow cells to attach and grow overnight in a humidified incubator at 37°C and 5% CO2.

-

-

Drug Treatment:

-

Prepare a stock solution of Sunitinib in dimethyl sulfoxide (DMSO).

-

On the following day, serially dilute Sunitinib to achieve a range of final concentrations (e.g., 0.1 µM to 20 µM).

-

Add the Sunitinib dilutions or vehicle control (DMSO) to the respective wells.

-

-

Incubation:

-

Incubate the treated cells for a specified period, typically 24 or 48 hours.[12]

-

-

Viability Assessment:

-

Add a cell proliferation reagent (e.g., CellTiter 96® AQueous One Solution Reagent (Promega) for MTS assay or CellTiter-Glo® Luminescent Cell Viability Assay reagent) to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours (MTS) or 10 minutes (CellTiter-Glo).

-

Measure the absorbance at 490 nm (MTS) or luminescence (CellTiter-Glo) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control wells, which are set to 100%.

-

Plot the viability percentage against the Sunitinib concentration to determine the IC50 value.

-

Caption: Workflow for an in vitro cell viability assay.

Preclinical In Vivo Studies

Animal models, particularly tumor xenografts, were essential for evaluating Sunitinib's antitumor and anti-angiogenic activity in a living system.

Data Presentation: In Vivo Antitumor Activity

The table below presents data on tumor growth inhibition in various human tumor xenograft models treated with Sunitinib.

| Tumor Model | Host | Sunitinib Dose (mg/kg/day) | Treatment Duration | Outcome | Reference |

| HT-29 (Colon) | Mouse | 20-80 | 21 days | Potent, dose-dependent anti-tumor activity | [9][13] |

| A431 (Skin) | Mouse | 20-80 | 21 days | Potent, dose-dependent anti-tumor activity | [9][13] |

| H-460 (Lung) | Mouse | 20-80 | 21 days | Potent, dose-dependent anti-tumor activity | [9][13] |

| SK-N-BE(2) (Neuroblastoma) | NOD/SCID Mouse | 20, 30, or 40 | 14 days | Significant inhibition of tumor growth | [14] |

| 786-O (RCC) | Nude Mouse | - | 5 days/week | Less effective inhibition in ABAT-knockdown tumors | [10] |

Note: In some models, an 80 mg/kg/day dose led to complete tumor regression in a majority of the mice.[9][13]

Experimental Protocol: Tumor Xenograft Model

This protocol is a generalized representation of methods used in early in vivo studies of Sunitinib.[14][15][16]

-

Cell Preparation and Implantation:

-

Tumor Growth and Randomization:

-

Drug Administration:

-

Administer Sunitinib orally (by gavage) to the treatment group at a specified dose and schedule (e.g., 40 mg/kg, daily).[14]

-

Administer the vehicle (e.g., saline) to the control group.

-

-

Monitoring and Measurement:

-

Measure tumor dimensions with calipers every few days.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

-

Endpoint and Analysis:

-

Continue treatment for a defined period (e.g., 14-21 days).[9][14]

-

At the end of the study, euthanize the animals and excise the tumors.

-

Weigh the tumors and compare the average tumor weight/volume between the treated and control groups to determine efficacy.

-

Tumors may be further processed for histological or molecular analysis (e.g., measuring microvessel density via CD31 staining).[4]

-

Caption: Workflow for a preclinical tumor xenograft study.

Early-Stage Clinical Trials (Phase I)

Phase I trials were designed to determine the safety, tolerability, maximum tolerated dose (MTD), and pharmacokinetic profile of Sunitinib in patients with advanced solid tumors.

Key Findings

-

Dosing and Schedule: The initial Phase I studies established the standard approved dosing regimen of 50 mg per day for 4 weeks, followed by a 2-week off period (schedule 4/2).[18][19] This schedule was found to provide a balance between efficacy and manageable toxicity.[18] Alternative schedules, such as 2 weeks on/1 week off (2/1), were also explored to improve tolerability.[19][20]

-

Dose-Limiting Toxicities (DLTs): The primary DLT observed was fatigue/asthenia.[18][20] Other DLTs included asymptomatic elevations in lipase and amylase and declines in left ventricular ejection fraction (LVEF).[19]

-

Common Adverse Events: The most frequently reported treatment-related adverse events were fatigue, myelosuppression (neutropenia, thrombocytopenia), gastrointestinal effects (diarrhea, nausea), and skin discoloration.[19][21] Hypertension was also a common side effect.[2]

-

Pharmacokinetics: Sunitinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4 into its primary active metabolite, SU12662.[1][22] Pharmacokinetic studies in Phase I trials showed no significant accumulation of Sunitinib or its active metabolite with the tested schedules.[19]

Data Presentation: Phase I Pharmacokinetic Parameters

The following table shows pharmacokinetic data from a Phase I study of intermittent high-dose Sunitinib.[23]

| Dosing Schedule | Cmax (ng/mL) | Tmax (hr) | AUC0-inf (ng·h/mL) |

| 300 mg once weekly | 100.3 ± 27.6 | 12.0 (8.0-24.0) | 4136 ± 1272 |

| 700 mg once every 2 weeks | 212.7 ± 57.2 | 12.0 (8.0-24.0) | 8847 ± 2548 |

Data are presented as mean ± SD for Cmax and AUC, and median (range) for Tmax.[23]

Conclusion

The early-stage research on Sunitinib provided a robust foundation for its clinical development. In vitro studies meticulously characterized its multi-targeted kinase inhibition profile, while in vivo xenograft models demonstrated its potent antitumor and anti-angiogenic activities across a range of cancers.[9][13] Subsequent Phase I clinical trials successfully established a safe and tolerable dosing regimen, defined its pharmacokinetic profile, and observed early signals of efficacy in heavily pretreated patient populations.[19][23] This comprehensive body of preclinical and early clinical work was instrumental in identifying Sunitinib as a promising therapeutic agent, ultimately leading to its approval and establishment as a standard of care for renal cell carcinoma and gastrointestinal stromal tumors.[2]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

- 4. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. Decoding sunitinib resistance in ccRCC: Metabolic-reprogramming-induced ABAT and GABAergic system shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impact of sunitinib resistance on clear cell renal cell carcinoma therapeutic sensitivity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sunitinib inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Sunitinib: Ten Years of Successful Clinical Use and Study in Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A phase I and pharmacokinetic study of sunitinib administered daily for 2 weeks, followed by a 1-week off period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Phase I Dose-Escalation Study of Once Weekly or Once Every Two Weeks Administration of High-Dose Sunitinib in Patients With Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

In-vitro Activity of Sunitinib on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro activity of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, across a range of cancer cell lines. This document details its mechanism of action, summarizes its inhibitory concentrations, outlines key experimental protocols for its evaluation, and visualizes the critical signaling pathways and experimental workflows.

Introduction to Sunitinib

Sunitinib malate (marketed as Sutent®) is an oral small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs). It has been identified as a potent inhibitor of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3), platelet-derived growth factor receptors (PDGFRα and PDGFRβ), and the stem cell factor receptor (c-KIT).[1] Its mechanism of action involves the competitive inhibition of ATP binding to the catalytic domain of these receptors, thereby blocking downstream signaling pathways that are critical for tumor cell proliferation, angiogenesis, and survival.[2][3][4] In-vitro studies have demonstrated that Sunitinib can induce apoptosis, cause cell cycle arrest, and inhibit the proliferation of a wide array of cancer cell lines.[5][6]

Quantitative Analysis of In-vitro Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the reported IC50 values of Sunitinib in various cancer cell lines. These values can vary depending on the specific experimental conditions, such as the assay used and the incubation time.

Table 1: Sunitinib IC50 Values in Renal Cell Carcinoma (RCC) Cell Lines

| Cell Line | IC50 (µM) | Assay Type | Reference |

| 786-O | 4.6 | WST assay | [4] |

| 786-O (parental) | 5.2 | WST assay | [4] |

| 786-O (resistant) | 22.6 | WST assay | [4] |

| ACHN | 1.9 | WST assay | [4] |

| Caki-1 | 2.8 | WST assay | [4] |

Table 2: Sunitinib IC50 Values in Other Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Assay Type | Reference |

| Glioblastoma | U87 | ~5.4 (range 3.0-8.5) | MTT assay | [7] |

| Glioblastoma | U251 | ~5.4 (range 3.0-8.5) | MTT assay | [7] |

| Glioblastoma | T98G | ~5.4 (range 3.0-8.5) | MTT assay | [7] |

| Glioblastoma | U138 | ~5.4 (range 3.0-8.5) | MTT assay | [7] |

| Colorectal Cancer | HT29 | <5.4 | MTT assay | [7] |

| Chronic Myelogenous Leukemia | K-562 | 3.5 | Trypan blue & WST-1 | [8] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | HUVEC | 0.04 | Proliferation Assay | [9][10] |

| NIH-3T3 (overexpressing PDGFRα) | NIH-3T3 | 0.069 | Proliferation Assay | [9][10] |

| NIH-3T3 (overexpressing PDGFRβ) | NIH-3T3 | 0.039 | Proliferation Assay | [9][10] |

| Acute Myeloid Leukemia | MV4;11 | 0.008 | Proliferation Assay | [9][10] |

| Acute Myeloid Leukemia | OC1-AML5 | 0.014 | Proliferation Assay | [9][10] |

Key Signaling Pathways Targeted by Sunitinib

Sunitinib exerts its anti-cancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis. The primary targets are VEGFR, PDGFR, and c-KIT.

Experimental Protocols

This section provides detailed methodologies for key in-vitro experiments used to evaluate the efficacy of Sunitinib.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

Sunitinib stock solution (dissolved in DMSO)

-

96-well plates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Treat cells with various concentrations of Sunitinib (typically a serial dilution) and a vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells from the culture plates.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]

-

Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Treated and control cells

-

PBS

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells and wash with PBS.

-

Fixation: Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes on ice or store at -20°C.[5]

-

Washing: Wash the fixed cells with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.

-

Incubation: Incubate for 15-30 minutes at room temperature.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

Western blotting is used to detect specific proteins in a sample and can be employed to assess the effect of Sunitinib on the phosphorylation status of its target kinases and downstream signaling proteins.

Materials:

-

Treated and control cell lysates

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against phospho-VEGFR, total-VEGFR, phospho-AKT, total-AKT, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse cells in RIPA buffer to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.

Conclusion

The in-vitro evaluation of Sunitinib demonstrates its potent anti-proliferative and pro-apoptotic effects across a multitude of cancer cell lines. Its multi-targeted inhibition of key receptor tyrosine kinases, particularly VEGFR and PDGFR, disrupts critical signaling pathways essential for tumor growth and angiogenesis. The standardized protocols outlined in this guide provide a robust framework for the continued investigation of Sunitinib and the development of novel anti-cancer therapeutics. The comprehensive IC50 data serves as a valuable resource for researchers in selecting appropriate cell models and designing future pre-clinical studies.

References

- 1. corefacilities.iss.it [corefacilities.iss.it]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 4. Metabolomic Analysis to Elucidate Mechanisms of Sunitinib Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 6. igbmc.fr [igbmc.fr]

- 7. Investigating the cytotoxic and apoptotic effects of sunitinib upon K-562 chronic myelogenous leukemia cell line and assessment of gene profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Sunitinib: In-Vitro Experimental Protocols for Preclinical Cancer Research

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has demonstrated significant anti-tumor and anti-angiogenic activities.[1] It is approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[2][3][4] Sunitinib's mechanism of action involves the inhibition of several RTKs, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), stem cell factor receptor (c-KIT), Fms-like tyrosine kinase-3 (FLT3), and the glial cell line-derived neurotrophic factor receptor (RET).[2][3][4][5] By blocking these signaling pathways, Sunitinib can inhibit tumor cell proliferation, induce apoptosis, and reduce tumor vascularization.[2][6] This document provides a comprehensive overview of standard in-vitro experimental protocols to evaluate the efficacy and mechanism of action of Sunitinib in cancer cell lines.

Key Signaling Pathways Targeted by Sunitinib

Sunitinib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases involved in tumor growth and angiogenesis. The primary targets include VEGFR and PDGFR, whose inhibition disrupts downstream signaling cascades like the PI3K/AKT and RAS/MAPK pathways, ultimately leading to reduced cell proliferation, survival, and angiogenesis.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Sunitinib in various cancer cell lines from in-vitro studies.

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) |